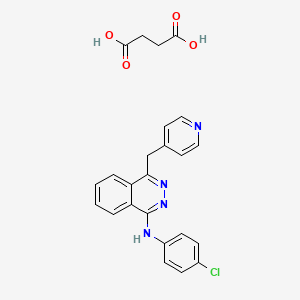

Vatalanib Succinate

説明

This compound is the succinate salt of vatalanib, an anilinophthalazine derivative, with antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.

See also: Vatalanib (has active moiety).

Structure

3D Structure of Parent

特性

IUPAC Name |

butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDWLPRYLVPDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175445 | |

| Record name | Vatalanib succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212142-18-2 | |

| Record name | Vatalanib succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212142-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vatalanib succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212142182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vatalanib succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chloranilino)-4-(4-pyridylmethyl)-phthalazin, Succinat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VATALANIB SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5FUB77031 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vatalanib Succinate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatalanib (formerly known as PTK787/ZK 222584) is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs).[1] It primarily targets the vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2] This technical guide provides an in-depth exploration of the mechanism of action of Vatalanib succinate, detailing its molecular targets, downstream cellular effects, and the experimental basis for these findings.

Core Mechanism: Inhibition of VEGFR Tyrosine Kinases

Vatalanib exerts its anti-angiogenic effects by selectively binding to the intracellular tyrosine kinase domains of all known VEGFRs (VEGFR-1, -2, and -3), thereby inhibiting their activation by VEGF.[2] This blockade of VEGFR signaling is central to its mechanism of action. Of the VEGFR family, Vatalanib is most selective for VEGFR-2 (also known as KDR), the primary mediator of the mitogenic, chemotactic, and survival signals of VEGF in endothelial cells.[1][3]

The inhibition of VEGFR autophosphorylation by Vatalanib disrupts the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[4] This ultimately leads to a reduction in tumor vascularization, thereby depriving the tumor of essential nutrients and oxygen required for its growth and dissemination.[5] Preclinical studies in various cancer models have demonstrated that Vatalanib treatment leads to decreased microvessel density within tumors.[6]

Signaling Pathway Inhibition

The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis. Vatalanib, by blocking the initial autophosphorylation step, effectively shuts down these signaling cascades.

Quantitative Inhibition Profile

Vatalanib has been characterized by its half-maximal inhibitory concentration (IC50) against a panel of protein kinases. This data, summarized in the table below, highlights its potency and selectivity.

| Target Kinase | IC50 (nM) |

| VEGFR-2 (KDR) | 37[3][4][7] |

| VEGFR-1 (Flt-1) | 77[4] |

| VEGFR-3 (Flt-4) | 660[4] |

| PDGFR-β | 580[3][4][7] |

| c-Kit | 730[3][4][7] |

| c-Fms | 1400[4] |

| Flk | 270[4][7] |

| Data compiled from multiple sources.[3][4][7] |

Broader Kinase Inhibition Profile

While Vatalanib is most potent against VEGFRs, it also exhibits inhibitory activity against other related receptor tyrosine kinases, including the platelet-derived growth factor receptor beta (PDGFR-β), c-Kit, and c-Fms.[4][8] The inhibition of these kinases may contribute to its overall anti-tumor activity. For instance, the blockade of PDGFR signaling can impact pericyte function, which is important for blood vessel maturation and stability.

Experimental Methodologies

The inhibitory activity of Vatalanib has been determined through various in vitro and in vivo experimental protocols.

In Vitro Kinase Assays

The IC50 values for Vatalanib against various kinases were determined using in vitro kinase assays.[3] A common method involves the following steps:

Protocol:

-

Preparation: Recombinant kinase domains (e.g., GST-fused VEGFR-2) are expressed and purified.[3]

-

Reaction Mixture: The kinase, a phosphate acceptor substrate (like poly-(Glu:Tyr 4:1) peptide), and γ-[33P]ATP as the phosphate donor are combined in a 96-well plate.[3]

-

Inhibition: Vatalanib at various concentrations is added to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

-

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free γ-[33P]ATP, often using a filter binding assay.

-

Quantification: The amount of incorporated radiolabel in the substrate is measured using a scintillation counter.

-

IC50 Determination: The concentration of Vatalanib that inhibits 50% of the kinase activity is calculated.

Cellular Assays

The effects of Vatalanib on endothelial cell function were assessed using cellular assays.

Endothelial Cell Proliferation Assay (BrdU Incorporation):

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.[3]

-

Stimulation: Cells are treated with a growth factor such as VEGF in the presence or absence of varying concentrations of Vatalanib.[3]

-

BrdU Labeling: After a 24-hour incubation, a BrdU (bromodeoxyuridine) labeling solution is added. BrdU is incorporated into the DNA of proliferating cells.[3]

-

Detection: Cells are fixed, and a peroxidase-labeled anti-BrdU antibody is added. The bound antibody is detected using a substrate that produces a colored product.[3]

-

Quantification: The amount of colored product, which is proportional to the level of cell proliferation, is measured spectrophotometrically.[3]

Vatalanib demonstrated an IC50 of 7.1 nM for the inhibition of VEGF-induced thymidine incorporation in HUVECs.[7]

In Vivo Angiogenesis and Tumor Growth Models

The in vivo efficacy of Vatalanib has been evaluated in various animal models.

Growth Factor Implant Model: This model assesses the ability of a compound to inhibit angiogenesis induced by a specific growth factor. Vatalanib has been shown to dose-dependently inhibit the angiogenic response to VEGF and PDGF in this type of model.[3][4]

Tumor Xenograft Models: Human tumor cells (e.g., colon, prostate, epithelial carcinomas) are implanted subcutaneously into immunocompromised mice.[3] Once tumors are established, mice are treated with oral doses of Vatalanib (typically in the range of 25-100 mg/kg/day).[3][7] Tumor growth and metastasis are monitored over time. Vatalanib has been shown to inhibit the growth and metastasis of several human carcinomas in nude mice.[3][7]

Clinical Development and Applications

Vatalanib has been investigated in numerous clinical trials for the treatment of various solid tumors, including colorectal cancer, non-small cell lung cancer, and glioblastoma.[2][9][10] While some trials did not meet their primary endpoints, subgroup analyses have suggested potential clinical benefit in certain patient populations.[10] The oral administration of Vatalanib offers a convenient dosing regimen for patients.[6]

Conclusion

This compound is a potent, orally active inhibitor of VEGFR tyrosine kinases, with additional activity against other related RTKs. Its primary mechanism of action involves the blockade of VEGF-mediated signaling in endothelial cells, leading to the inhibition of angiogenesis. This well-characterized mechanism, supported by extensive preclinical and clinical data, establishes Vatalanib as a significant molecule in the field of anti-angiogenic cancer therapy. Further research may focus on identifying predictive biomarkers to better select patients who are most likely to benefit from Vatalanib treatment.[10]

References

- 1. Vatalanib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Facebook [cancer.gov]

- 9. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Vatalanib Succinate: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable, small-molecule protein kinase inhibitor designed to inhibit angiogenesis, a critical process in tumor growth and metastasis.[1] It selectively targets the tyrosine kinase domains of all known Vascular Endothelial Growth Factor (VEGF) receptors, as well as the Platelet-Derived Growth Factor (PDGF) receptor and c-Kit.[2][3][4] This guide provides an in-depth review of the pharmacodynamic and pharmacokinetic properties of Vatalanib, summarizing key data from preclinical and clinical investigations. It includes detailed experimental protocols, quantitative data tables, and visualizations of its mechanism of action and relevant experimental workflows.

Pharmacodynamics (PD)

The pharmacodynamic effects of Vatalanib are rooted in its potent inhibition of key receptor tyrosine kinases (RTKs) that drive tumor angiogenesis.

Mechanism of Action

Vatalanib exerts its anti-angiogenic effect by competitively binding to the ATP-binding site within the tyrosine kinase domain of VEGFRs, PDGFR-β, and c-Kit.[1][2] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2] The ultimate result is the inhibition of new blood vessel formation, which helps to suppress tumor growth and metastasis.[1][2]

In Vitro and In Vivo Activity

Vatalanib has demonstrated potent and selective inhibition of target kinases in cell-free assays and functional inhibition of endothelial cell responses in culture. Preclinical animal models have confirmed its anti-angiogenic and anti-tumor activity in vivo.

Table 1: In Vitro Inhibitory Activity of Vatalanib

| Target Kinase | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| VEGFR-2 (KDR) | 37 | [5][6] |

| VEGFR-1 (Flt-1) | 77 | [6][7] |

| VEGFR-3 (Flt-4) | 660 | [7] |

| PDGFR-β | 580 | [5][7] |

| c-Kit | 730 | [5][7] |

| c-Fms | 1400 | [7] |

| Functional Assay |

| VEGF-induced HUVEC Proliferation | 7.1 |[5][6] |

In vivo, once-daily oral administration of Vatalanib at doses of 25-100 mg/kg led to dose-dependent inhibition of angiogenesis and suppressed the growth of several human carcinoma xenografts in nude mice.[5][7] This anti-tumor activity was correlated with a decrease in tumor microvessel density.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. Below are protocols for key assays used to characterize Vatalanib's activity.

Protocol: In Vitro VEGF Receptor Tyrosine Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Preparation : Recombinant GST-fused kinase domains (e.g., VEGFR-2) are expressed in baculovirus and purified.

-

Reaction Mixture : The kinase is incubated in a 96-well plate with a reaction buffer containing 20 mM Tris-HCl (pH 7.5), MnCl₂, MgCl₂, 1 mM DTT, and a poly-(Glu:Tyr 4:1) peptide substrate.

-

Compound Addition : Vatalanib or a vehicle control is added to the wells at various concentrations.

-

Initiation : The phosphorylation reaction is initiated by adding ATP mixed with γ-[³³P]ATP as a phosphate donor. The plate is incubated for 10 minutes at room temperature.

-

Termination : The reaction is stopped by adding 250 mM EDTA.

-

Quantification : An aliquot from each well is transferred to an Immobilon-polyvinylidene difluoride membrane. The membrane is washed with 0.5% H₃PO₄ to remove unincorporated γ-[³³P]ATP, dried, and a scintillation cocktail is added. The amount of incorporated radiolabel, corresponding to kinase activity, is measured using a scintillation counter.

-

Analysis : IC₅₀ values are calculated by linear regression analysis of the percentage of inhibition versus drug concentration.[5]

Protocol: Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures the functional consequence of kinase inhibition on endothelial cell proliferation.

-

Cell Seeding : Subconfluent Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates coated with 1.5% gelatin and incubated for 24 hours.

-

Starvation : The growth medium is replaced with a basal medium containing low serum (1.5% FCS) to synchronize the cells.

-

Stimulation & Inhibition : After 24 hours, the medium is replaced with the low-serum medium containing a growth factor (e.g., 50 ng/mL VEGF) in the presence or absence of varying concentrations of Vatalanib.

-

BrdU Labeling : After another 24-hour incubation, a BrdU (Bromodeoxyuridine) labeling solution is added to each well. BrdU is a thymidine analog that is incorporated into the DNA of proliferating cells.

-

Detection : After a final 24-hour incubation, cells are fixed, and the incorporated BrdU is detected using a peroxidase-labeled anti-BrdU antibody.

-

Quantification : A substrate (3,3′5,5′-tetramethylbenzidine) is added, which produces a colored product. The intensity of the color, which is proportional to the amount of BrdU incorporated, is quantified spectrophotometrically at 450 nm.[5]

Pharmacokinetics (PK)

The pharmacokinetic profile of Vatalanib is characterized by rapid oral absorption and extensive metabolism, which includes a clinically significant autoinduction phenomenon.

Absorption, Distribution, Metabolism, and Elimination (ADME)

-

Absorption : Vatalanib is rapidly absorbed following oral administration, with median time to peak plasma concentration (Tₘₐₓ) occurring approximately 1.5 to 2 hours post-dose.[9][10]

-

Distribution : It is highly bound (~98%) to plasma proteins, primarily alpha-1-acid glycoprotein.[9]

-

Metabolism : The drug undergoes extensive hepatic clearance, mainly through oxidative metabolism.[2][10] The primary enzyme responsible is CYP3A4, with minor contributions from CYP1A2 and CYP2D6.[9] This metabolism results in two major, but pharmacologically inactive, metabolites.[2][10]

-

Autoinduction : A key characteristic of Vatalanib is the induction of its own metabolism. After repeated dosing, systemic exposure (AUC) decreases by approximately 50-58% between Day 1 and Day 7, after which exposure levels stabilize.[9] This corresponds to a 2.3-fold increase in apparent oral clearance (CL/F) from the first dose to steady state.[9][11]

-

Elimination : Vatalanib and its metabolites are eliminated primarily through the biliary-fecal route (42-74% of a radiolabeled dose recovered in feces), with a smaller portion excreted in the urine (13-29%).[10] The terminal elimination half-life (t½) of the parent drug is approximately 4 to 6 hours.[9][10]

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from clinical studies in cancer patients.

Table 2: Single and Multiple Dose Pharmacokinetic Parameters of Vatalanib in Humans

| Parameter | Value (Mean ± SD or Median) | Dosing Condition | Reference(s) |

|---|---|---|---|

| Tₘₐₓ (h) | 1.5 - 2.0 | Single & Multiple Oral Dose | [9][10] |

| Cₘₐₓ (µM) | 15.8 ± 9.5 | Single 1000 mg oral dose | [10] |

| t½ (h) | 4.6 ± 1.1 | Single 1000 mg oral dose | [10] |

| CL/F (L/h) Pre-induction | 24.1 (Range: 9.6–45.5) | Day 1 (Population PK) | [9][11] |

| CL/F (L/h) Post-induction | 54.9 (Range: 39.8–75.6) | Steady State (Population PK) |[9][11] |

Table 3: Population Pharmacokinetic Model Results in MDS Patients

| Parameter | Description | Population Mean Value | Reference(s) |

|---|---|---|---|

| Pre-induction CL/F | Apparent oral clearance before autoinduction | 24.1 L/h | [9] |

| Post-induction CL/F | Apparent oral clearance at steady state | 54.9 L/h | [9] |

| Fold Increase in CL/F | Magnitude of autoinduction | 2.3-fold | [9] |

| Absorption | Modelled as a one-compartment model with lagged first-order absorption | N/A |[9] |

Drug Interactions

Vatalanib's metabolism via CYP3A4 makes it susceptible to drug-drug interactions. Co-administration with potent CYP3A4 inducers, such as certain enzyme-inducing antiepileptic drugs (EIAEDs), significantly decreases plasma exposure of Vatalanib.[12][13] Additionally, Vatalanib has been shown to increase the clearance of paclitaxel, indicating an induction effect on enzymes responsible for paclitaxel's metabolism.[14]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The therapeutic effect of Vatalanib is dependent on maintaining plasma concentrations sufficient to inhibit the target kinases in the tumor microenvironment. The complex PK profile, particularly the autoinduction, presents a challenge for maintaining consistent therapeutic exposure. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has been used as a non-invasive pharmacodynamic tool to assess the biological activity of Vatalanib, helping to define doses that effectively reduce tumor blood flow and vascular permeability.[8][15]

Conclusion

Vatalanib Succinate is a potent, orally active, multi-targeted inhibitor of VEGFR, PDGFR, and c-Kit. Its pharmacodynamic profile is well-characterized, demonstrating effective inhibition of angiogenesis in preclinical models. The pharmacokinetic profile is complex, defined by rapid absorption, extensive metabolism, and significant autoinduction of its own clearance, which results in a substantial decrease in drug exposure after the first week of treatment. This autoinduction phenomenon and interactions with co-administered drugs are critical considerations in its clinical development and dosing schedule optimization. While Vatalanib showed signs of clinical activity in early phase trials, it ultimately did not meet primary endpoints in pivotal Phase III studies for indications such as colorectal cancer.[15] The data summarized herein provide a comprehensive technical foundation for understanding the pharmacological properties of this anti-angiogenic agent.

References

- 1. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A phase I dose escalation and pharmacokinetic study of vatalanib (PTK787/ZK 222584) in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Antitumor Activity of Vatalanib Succinate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical data for Vatalanib (also known as PTK787 or ZK 222584), an orally bioavailable angiogenesis inhibitor. Vatalanib targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and neovascularization, positioning it as a significant agent in cancer research. This guide synthesizes key findings on its mechanism of action, in vitro potency, and in vivo efficacy, presenting data in a structured format to facilitate analysis and future research.

Mechanism of Action

Vatalanib is a potent inhibitor of all known Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (VEGFR-1, -2, and -3).[1][2][3] It functions as a competitive inhibitor at the ATP-binding site of the kinase domain, effectively blocking VEGF-stimulated receptor autophosphorylation and downstream signaling.[2] This inhibition prevents endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis.[4]

Beyond VEGFRs, Vatalanib also demonstrates inhibitory activity against other related RTKs, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms, albeit at higher concentrations.[4][5][6][7] This multi-targeted profile allows Vatalanib to interfere with various signaling pathways that contribute to tumor progression and metastasis.

Signaling Pathway Inhibition

The diagram below illustrates the primary mechanism of Vatalanib in blocking the VEGF signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative preclinical data for Vatalanib, including its inhibitory potency against various kinases and its efficacy in cellular and animal models.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | Assay Type | IC50 Value (nM) | Reference(s) |

| VEGFR-2 (KDR) | Cell-free | 37 | [4][5] |

| VEGFR-1 (Flt-1) | Cell-free | 77 | [4] |

| VEGFR-3 (Flt-4) | Cell-free | 660 | [4] |

| PDGFR-β | Cell-free | 580 | [4][5] |

| c-Kit | Cell-free | 730 | [4][5] |

| Flk | Cell-free | 270 | [4] |

| c-Fms | Cell-free | 1400 | [4] |

Table 2: Cellular Activity

| Cell Type / Assay | Endpoint | IC50 / LC50 Value | Reference(s) |

| HUVECs | VEGF-induced proliferation | IC50: 7.1 nM | [5] |

| Primary CLL Cells | Apoptosis Induction | LC50: 48.4 µM | [8] |

Table 3: In Vivo Antitumor Efficacy

| Tumor Model | Host | Dosing | Outcome | Reference(s) |

| Human Carcinoma Xenografts | Nude Mice | 25-100 mg/kg/day (p.o.) | Dose-dependent inhibition of tumor growth and metastases | [4][5] |

| CLL-like Xenograft (JVM3) | Nude Mice | 100 mg/kg/day (p.o.) for 21 days | 76% tumor growth inhibition; complete eradication in 2/10 mice | [8] |

| Gastric Cancer Xenograft | Nude Mice | 100 mg/kg/day (p.o.) with Everolimus | Reduced tumor size by ~50% vs. Everolimus alone | [9][10] |

| Glioma (C6 cells) | Rat | Not specified | Tumor regression and increased necrosis | [11] |

| Glioma (U251 cells) | Mouse | 50 mg/kg/day (p.o.) with HET0016 | Significantly lower cell proliferation vs. other groups | [12] |

Table 4: Pharmacokinetic Parameters

| Species | Dose | Parameter | Value | Reference(s) |

| Mouse | 50 mg/kg (p.o.) | Plasma Concentration | > 1 µM for over 8 hours | [4] |

| Human | 1000 mg (p.o.) | Cmax | 15.8 ± 9.5 µM | [13] |

| Human | 1000 mg (p.o.) | Tmax | 1.5 - 2 hours | [13] |

| Human | Not specified | Elimination Half-life | 4.6 - 6 hours | [1][11][13] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the core experimental protocols used to evaluate Vatalanib.

In Vitro Kinase Assay (Filter Binding)

This assay quantifies the ability of Vatalanib to inhibit the enzymatic activity of isolated receptor tyrosine kinases.

Methodology:

-

Recombinant GST-fused kinase domains are added to 96-well filter plates.[5]

-

Vatalanib is added at a range of concentrations.

-

The kinase reaction is initiated by adding the phosphate donor, γ-[³³P]ATP, and a peptide substrate (e.g., poly-(Glu:Tyr 4:1)).[5]

-

Following incubation, the plates are washed to remove unincorporated γ-[³³P]ATP.

-

The amount of ³³P incorporated into the substrate is quantified using scintillation counting.[5]

-

The percentage of inhibition is calculated relative to a no-drug control, and IC50 values are determined by linear regression analysis.[5]

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This cell-based assay measures Vatalanib's effect on the proliferation of endothelial cells in response to growth factors like VEGF.

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and incubated for 24 hours.[5]

-

The growth medium is replaced with basal medium containing a growth factor (e.g., 50 ng/mL VEGF) and varying concentrations of Vatalanib.[5]

-

After a 24-hour incubation, a BrdU (bromodeoxyuridine) labeling solution is added.[5]

-

Cells are incubated for an additional 24 hours, during which proliferating cells incorporate BrdU into their DNA.

-

Cells are then fixed, and a peroxidase-labeled anti-BrdU antibody is added.[5]

-

A colorimetric substrate (TMB) is used to detect the bound antibody, and the reaction product is quantified spectrophotometrically at 450 nm.[5]

In Vivo Tumor Xenograft Studies

Xenograft models are fundamental for assessing the antitumor efficacy of a compound in a living system.

Methodology:

-

Cell Implantation: Human tumor cells (e.g., A431 epithelial carcinoma, HT-29 colon carcinoma, U251 glioma) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[5][12]

-

Tumor Growth: Tumors are allowed to establish and grow to a predetermined size.

-

Treatment: Mice are randomized into control (vehicle) and treatment groups. Vatalanib is typically administered once daily via oral gavage (p.o.) at doses ranging from 25 to 100 mg/kg.[5][8]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess microvessel density or proliferation markers (e.g., Ki-67).[10][12]

Conclusion

The preclinical data for Vatalanib Succinate demonstrate its potent and selective inhibition of VEGFR tyrosine kinases, leading to significant anti-angiogenic and antitumor effects. It effectively blocks endothelial cell proliferation in vitro at nanomolar concentrations and shows robust, dose-dependent tumor growth inhibition across a variety of in vivo cancer models, including glioma, colorectal, and hematologic malignancies.[5][8][11] Its oral bioavailability and defined pharmacokinetic profile further support its clinical development. The combination of Vatalanib with other agents, such as mTOR inhibitors, has shown the potential for synergistic antitumor activity, suggesting promising future therapeutic strategies.[9][10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase II Open Label Study of the oral VEGF-Receptor inhibitor PTK787/ZK222584 (Vatalanib) in Adult Patients with Refractory or Relapsed Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo | Semantic Scholar [semanticscholar.org]

- 11. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Vatalanib Succinate: A Deep Dive into its Impact on Signal Transduction Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vatalanib (formerly known as PTK787/ZK 222584) is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] As an anilinophthalazine derivative, it represents a significant area of investigation in oncology, primarily for its anti-angiogenic properties.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[2][3] Vatalanib exerts its effects by targeting key signaling pathways that drive these processes. This guide provides a comprehensive overview of Vatalanib's mechanism of action, its effects on specific signal transduction pathways, quantitative data on its inhibitory activity, and detailed experimental protocols used to characterize its function.

Core Mechanism of Action

Vatalanib's primary mechanism of action is the inhibition of vascular endothelial growth factor receptors (VEGFRs), which are crucial mediators of angiogenesis.[1][4][5] It selectively targets the intracellular tyrosine kinase domains of all three VEGFRs: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[2][4] By competing with ATP for binding to the kinase domain, Vatalanib prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[6] This blockade effectively inhibits VEGF-induced endothelial cell proliferation, migration, and survival.[6][7]

Beyond the VEGFR family, Vatalanib also demonstrates inhibitory activity against other related RTKs, including the platelet-derived growth factor receptor (PDGFR), stem cell factor receptor (c-Kit), and colony-stimulating factor 1 receptor (c-Fms).[1][3] This multi-targeted profile allows Vatalanib to disrupt various oncogenic signaling pathways simultaneously, contributing to its broad anti-tumor potential.

Signal Transduction Pathways Modulated by Vatalanib

The VEGFR Signaling Axis

The binding of VEGF ligands to their receptors on endothelial cells initiates a signaling cascade that is central to angiogenesis. Vatalanib's primary therapeutic effect stems from its potent inhibition of this pathway.

-

VEGFR-2 (KDR) Pathway: Activation of VEGFR-2 is the most critical step for VEGF-driven angiogenesis. Upon inhibition by Vatalanib, downstream pathways such as the MAPK/ERK pathway (regulating proliferation) and the PI3K/Akt pathway (promoting survival) are suppressed.

Caption: Vatalanib inhibits VEGFR-2 signaling, blocking downstream pro-survival and proliferative pathways.

The PDGFR Signaling Axis

PDGF and its receptor play crucial roles in the proliferation and migration of pericytes, which are essential for stabilizing newly formed blood vessels. By inhibiting PDGFR, Vatalanib can destabilize the tumor vasculature, further enhancing its anti-angiogenic effect.

Caption: Vatalanib blocks PDGFR signaling, disrupting pericyte function and vessel stability.

The c-Kit Signaling Axis

The c-Kit receptor is implicated in the pathogenesis of various malignancies, most notably gastrointestinal stromal tumors (GISTs). Vatalanib's ability to inhibit c-Kit provides a direct anti-tumor effect in cancers where this pathway is a key driver of growth and survival.[5]

Caption: Vatalanib inhibits the c-Kit receptor, directly suppressing tumor cell growth and survival.

Quantitative Data on Kinase Inhibition

The inhibitory potency of Vatalanib against various tyrosine kinases has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy against its molecular targets.

| Target Kinase | Alias | IC50 (nM) | Reference(s) |

| VEGFR-2 | KDR | 37 | [6][7] |

| VEGFR-1 | Flt-1 | 77 | [6] |

| VEGFR-3 | Flt-4 | 660 | [6] |

| PDGFR-β | 580 | [6] | |

| c-Kit | Stem cell factor receptor | 730 | [6] |

| c-Fms | CSF-1R | 1400 | [6] |

Experimental Protocols

The characterization of Vatalanib's activity relies on standardized in vitro and in vivo experimental models.

In Vitro Kinase Assay (Filter Binding Assay)

This assay quantifies the ability of Vatalanib to inhibit the enzymatic activity of purified kinase domains.

-

Objective: To determine the IC50 of Vatalanib against specific receptor tyrosine kinases.

-

Methodology:

-

Preparation: Recombinant GST-fused kinase domains of the target receptors (e.g., VEGFR-2) are expressed in a baculovirus system and purified using glutathione-Sepharose.[7]

-

Reaction Setup: Assays are performed in 96-well plates.[7] Each well contains the purified kinase domain, a generic peptide substrate (e.g., poly-(Glu:Tyr 4:1)), and varying concentrations of Vatalanib.[7]

-

Kinase Reaction: The reaction is initiated by adding γ-[³³P]ATP, which serves as the phosphate donor.[7] The kinase transfers the radiolabeled phosphate to the peptide substrate.

-

Detection: The reaction mixture is transferred to a filter membrane that binds the peptide substrate. Unincorporated ATP is washed away. The amount of radioactivity on the filter, corresponding to the level of substrate phosphorylation, is measured using a scintillation counter.

-

Analysis: The percentage of inhibition is calculated for each Vatalanib concentration relative to a no-drug control. The IC50 value is determined by plotting inhibition versus concentration.

-

Cell-Based Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay assesses the functional impact of Vatalanib on endothelial cell proliferation in response to growth factors.

-

Objective: To measure Vatalanib's ability to inhibit VEGF-induced proliferation of endothelial cells.

-

Methodology:

-

Cell Culture: Subconfluent Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates coated with 1.5% gelatin and incubated for 24 hours.[7]

-

Treatment: The growth medium is replaced with a basal medium containing a low serum concentration (1.5% FCS).[7] Cells are stimulated with a constant concentration of VEGF (e.g., 50 ng/mL) in the presence of various concentrations of Vatalanib.[7] Control wells without growth factor or Vatalanib are included.

-

BrdU Labeling: After 24 hours of incubation, a BrdU (5-bromo-2'-deoxyuridine) labeling solution is added to each well.[7] Proliferating cells incorporate BrdU into their newly synthesized DNA.

-

Detection: After another 24-hour incubation, cells are fixed, and the DNA is denatured. A peroxidase-labeled anti-BrdUrd antibody is added, which binds to the incorporated BrdU.[7]

-

Quantification: A substrate (3,3′5,5′-tetramethylbenzidine) is added, which is converted by the peroxidase into a colored product.[7] The intensity of the color, which is proportional to the amount of BrdU incorporation, is quantified spectrophotometrically at 450 nm.[7]

-

Caption: Workflow for the HUVEC proliferation assay using BrdU incorporation.

Clinical Development and Applications

Vatalanib has been investigated in numerous clinical trials for a variety of solid tumors, including metastatic colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and pancreatic cancer.[3][4][8] It has been studied as a monotherapy and in combination with standard chemotherapy and other targeted agents.[4][9]

-

Colorectal Cancer: Phase III trials (CONFIRM-1 and CONFIRM-2) investigated Vatalanib in combination with FOLFOX chemotherapy. While the primary endpoints were not met in the overall population, subgroup analyses suggested potential benefits in patients with high baseline lactate dehydrogenase (LDH) levels.[10]

-

Glioblastoma: In a Phase I trial for newly diagnosed glioblastoma, Vatalanib was administered with standard radiation and temozolomide and was found to be well-tolerated.[8] The study also showed that Vatalanib modulated circulating biomarkers related to angiogenesis.[8]

-

Pancreatic Cancer: A Phase II study evaluated Vatalanib in patients with advanced pancreatic adenocarcinoma after first-line gemcitabine therapy, showing the drug was well-tolerated and resulted in a favorable 6-month survival rate compared to historical controls.[3]

-

Myelodysplastic Syndromes (MDS): A Phase II study showed that Vatalanib induced improvements in blood counts in a small subset of MDS patients, though side effects limited its clinical applicability.[2]

Conclusion

Vatalanib Succinate is a multi-targeted tyrosine kinase inhibitor that potently disrupts key signal transduction pathways essential for tumor angiogenesis and growth. Its primary activity against the VEGFR family, supplemented by its inhibition of PDGFR and c-Kit, provides a robust mechanism for suppressing tumor progression. While extensive clinical trials have yielded mixed results, the study of Vatalanib has provided valuable insights into the complexities of anti-angiogenic therapy. The detailed understanding of its molecular interactions and the development of specific biomarker strategies, such as monitoring LDH levels or circulating angiogenic factors, remain critical for identifying patient populations most likely to benefit from this class of therapeutic agents. Further research may focus on novel combination strategies and optimized dosing schedules to harness the full potential of Vatalanib in oncology.

References

- 1. Facebook [cancer.gov]

- 2. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Vatalanib (PTK787) | GIST Support International [gistsupport.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase I trial of vatalanib (PTK/ZK) in combination with bevacizumab in patients with refractory and/or advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Vatalanib Succinate: A Technical Guide to In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vatalanib succinate (formerly known as PTK787/ZK 222584) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] It primarily targets the vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis, a critical process in tumor growth and metastasis.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the kinase activity of multiple receptor tyrosine kinases involved in oncogenesis and angiogenesis. Its primary targets are the VEGFRs, but it also shows activity against platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms.[1][3]

Inhibition of VEGFR Signaling

Vatalanib binds to the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of VEGFR signaling leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels (angiogenesis) that tumors rely on for growth and dissemination.[4][5]

The following diagram illustrates the simplified VEGFR signaling pathway and the point of inhibition by Vatalanib.

Caption: Simplified VEGFR signaling pathway and Vatalanib's point of inhibition.

In Vitro Studies

A variety of in vitro assays have been employed to characterize the biological activity of this compound. These studies have consistently demonstrated its potent anti-angiogenic effects at the cellular level.

Kinase Inhibition Assays

The inhibitory activity of Vatalanib against a panel of tyrosine kinases has been quantified using cell-free kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| KDR (VEGFR-2) | 37[4][6] |

| Flt-1 (VEGFR-1) | 77[4] |

| Flt-4 (VEGFR-3) | 660[4] |

| PDGFR-β | 580[4] |

| c-Kit | 730[4] |

| c-Fms | 1400[4] |

| Flk | 270[4] |

| Table 1: Inhibitory activity of Vatalanib against various tyrosine kinases. |

Endothelial Cell Proliferation Assay

Vatalanib has been shown to inhibit VEGF-induced endothelial cell proliferation.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates coated with 1.5% gelatin and cultured in growth medium.

-

Starvation: After 24 hours, the growth medium is replaced with basal medium containing 1.5% Fetal Calf Serum (FCS) for a further 24 hours.

-

Treatment: Cells are then treated with varying concentrations of this compound in the presence of a constant concentration of VEGF (e.g., 50 ng/mL). Control wells without growth factor are also included.

-

BrdU Labeling: After 24 hours of incubation with the compound, a BrdU labeling solution is added to each well.

-

Incubation and Detection: The plates are incubated for an additional 24 hours. Subsequently, the cells are fixed, and a peroxidase-labeled anti-BrdU antibody is added. The amount of incorporated BrdU is quantified by measuring the absorbance at 450 nm after the addition of a substrate.

Endothelial Cell Tube Formation Assay

The ability of Vatalanib to inhibit the formation of capillary-like structures by endothelial cells is a key indicator of its anti-angiogenic potential.

-

Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of this compound.

-

Incubation: The plate is incubated at 37°C for a period that allows for tube formation in the control wells (typically 4-18 hours).

-

Analysis: The formation of tubular networks is observed and quantified by microscopy. Parameters such as the number of branch points and total tube length are measured. Vatalanib has been shown to abolish endothelial cell tube formation.[7]

Apoptosis Assays

While Vatalanib is not directly cytotoxic to cells that do not express its target receptors, it can induce apoptosis in endothelial cells and some tumor cells.

-

Cell Treatment: Target cells are treated with this compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

In Vivo Studies

In vivo studies in animal models have been crucial in demonstrating the anti-tumor efficacy of this compound.

Tumor Xenograft Models

Vatalanib has been shown to inhibit tumor growth in various human tumor xenograft models in nude mice.

-

Cell Implantation: Human tumor cells (e.g., colon, prostate, or epithelial carcinomas) are injected subcutaneously into the flank of nude mice.[6]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. This compound is administered orally, typically once daily, at doses ranging from 25-100 mg/kg.[4][6]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis such as immunohistochemistry for microvessel density.

The following workflow illustrates the typical process of an in vivo xenograft study.

Caption: A typical workflow for an in vivo tumor xenograft study.

Pharmacokinetic Profile

Pharmacokinetic studies have shown that after oral administration of 50 mg/kg to mice, plasma concentrations of Vatalanib remain above 1 μM for over 8 hours.[4]

Signaling Pathway Analysis

The inhibitory effect of Vatalanib on VEGFR phosphorylation and downstream signaling can be assessed by techniques such as Western blotting.

Western Blotting for VEGFR Phosphorylation

-

Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) are serum-starved and then pre-treated with this compound before stimulation with VEGF.

-

Cell Lysis: Cells are lysed, and protein concentrations are determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed for total VEGFR-2 as a loading control.

Conclusion

The comprehensive in vitro and in vivo data presented in this guide underscore the potent anti-angiogenic and anti-tumor activities of this compound. Its mechanism of action, centered on the inhibition of VEGFR and other key tyrosine kinases, provides a strong rationale for its investigation in various oncological indications. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals working on the preclinical and clinical evaluation of Vatalanib and other anti-angiogenic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinPGx [clinpgx.org]

- 3. VEGF signaling pathway | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Vatalanib | Cell Signaling Technology [cellsignal.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]

Methodological & Application

Vatalanib Succinate: Application Notes for In Vivo Dosing and Administration in Mice

For Research Use Only

Introduction

Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases.[1][2] It primarily targets all known Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR-1, -2, and -3), which are crucial mediators of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][3] Additionally, Vatalanib inhibits the Platelet-Derived Growth Factor (PDGF) receptor, c-Kit, and c-Fms at higher concentrations.[1][4] Its ability to block these signaling pathways makes it a valuable tool in preclinical cancer research for studying the effects of anti-angiogenic therapies. These application notes provide detailed protocols and summarized data for the in vivo administration of Vatalanib Succinate in mouse models.

Mechanism of Action

Vatalanib exerts its anti-angiogenic and anti-tumor effects by competitively inhibiting ATP binding to the tyrosine kinase domain of multiple receptors. Its highest selectivity is for VEGFR-2 (KDR), with an IC50 of 37 nM.[5][6] By blocking VEGFR signaling, Vatalanib inhibits VEGF-induced endothelial cell proliferation, migration, and survival.[5][7] The inhibition of PDGFR-β and c-Kit further contributes to its anti-tumor activity.[7] This dual action on both the tumor vasculature and potentially the tumor cells themselves makes it an effective agent in various preclinical models.[7][8]

In Vivo Dosing and Efficacy Data Summary

Vatalanib has been demonstrated to be effective and well-tolerated in a variety of murine tumor models when administered orally. The typical dosage ranges from 25 to 100 mg/kg, administered once daily.[5][6]

| Mouse Model | Tumor Type | Dose (mg/kg) | Route | Frequency | Vehicle | Key Outcomes & Efficacy | Reference |

| BALB/c | Murine Renal Cell Carcinoma (RENCA) | 50 | p.o. | Once Daily | Distilled Water | 24% inhibition of primary tumor growth after 21 days; increased tumor vessel diameter. | [9] |

| BALB/c | Murine Renal Cell Carcinoma (RENCA) | 50 | p.o. | Once Daily | Not Specified | 67% decrease in primary tumor volume after 21 days; 78% reduction in lung metastases; significant decrease in tumor vessel density. | [10][11] |

| Nude Mice | Human Carcinoma Xenografts (various) | 25-100 | p.o. | Once Daily | Not Specified | Dose-dependent inhibition of tumor growth and metastases. | [5][6] |

| Nude Mice | CLL-like Xenograft (JVM3 cells) | 100 | p.o. (gavage) | Once Daily | Not Specified | 76% inhibition of tumor growth after 21 days; complete tumor eradication in 2 of 10 mice. | [12] |

| Nude Mice | Gastric Cancer Xenograft | Not Specified | Not Specified | Not Specified | Not Specified | Combination with everolimus reduced tumor size by ~50% compared to everolimus alone. | [3][8] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol provides two options for preparing a Vatalanib dosing solution. The choice of vehicle may depend on the specific experimental requirements and compound solubility.

Option A: Corn Oil Suspension [5]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a concentrated stock solution of Vatalanib in DMSO (e.g., 80 mg/mL). Ensure the powder is fully dissolved.

-

In a sterile tube, add the required volume of corn oil.

-

Add the Vatalanib/DMSO stock solution to the corn oil to achieve the final desired concentration. For example, to prepare 1 mL of a 4 mg/mL dosing solution (for a 10 mL/kg dose volume to deliver 40 mg/kg), add 50 µL of the 80 mg/mL stock to 950 µL of corn oil.

-

Vortex the mixture thoroughly immediately before each use to ensure a uniform suspension.

-

Note: The mixed solution should be used immediately for optimal results.[5]

Option B: Aqueous Formulation [5]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh

-

PEG300

-

Tween® 80

-

Sterile deionized water (ddH₂O)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a concentrated stock solution of Vatalanib in DMSO (e.g., 80 mg/mL).

-

To prepare a 1 mL working solution, add 50 µL of the 80 mg/mL DMSO stock to 400 µL of PEG300.

-

Mix until the solution is clear.

-

Add 50 µL of Tween® 80 to the mixture and mix until clear.

-

Add 500 µL of ddH₂O to bring the final volume to 1 mL.

-

Vortex thoroughly. This formulation results in a solution with the vehicle composition of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% ddH₂O.

-

Note: This mixed solution should be used immediately for optimal results.[5]

Protocol 2: Oral Gavage Administration in Mice

Proper technique is critical to minimize stress and prevent injury to the animal.

Materials:

-

Prepared Vatalanib dosing solution

-

Appropriately sized gavage needle (feeding needle) for the mouse (typically 20-22 gauge with a flexible tube or a straight needle with a ball tip).

-

Syringe (1 mL)

-

Personal Protective Equipment (gloves, lab coat, eye protection)

Procedure:

-

Restraint: Firmly restrain the mouse using a proper manual grip, ensuring immobilization of the head and neck. The head and body should be aligned vertically to straighten the path to the esophagus.[13]

-

Measure Insertion Depth: Before the first administration, measure the correct insertion depth by placing the gavage needle alongside the mouse, with the tip at the last rib. Note the point on the needle that aligns with the mouse's incisors. This is the maximum safe insertion depth.[13]

-

Fill Syringe: Draw the precise volume of the Vatalanib solution into the syringe. The typical gavage volume for a mouse is up to 10 mL/kg.[14]

-

Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars), passing it over the tongue towards the pharynx. The mouse's swallowing reflex will facilitate the passage of the needle into the esophagus.[13]

-

Verification: The needle should slide into the esophagus with minimal pressure. If there is any resistance or the animal gasps, the needle may be in the trachea. Immediately withdraw and repeat the insertion. DO NOT FORCE THE NEEDLE .[13]

-

Administration: Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to administer the solution.

-

Withdrawal: Administer the full dose before smoothly withdrawing the needle in a straight line.

-

Monitoring: Monitor the animal for at least 15 minutes post-gavage for any signs of respiratory distress or adverse reaction. Continue monitoring at least once within the next 12-24 hours.[15]

Protocol 3: General In Vivo Efficacy Study Workflow

A typical workflow for assessing the anti-tumor efficacy of Vatalanib in a xenograft mouse model is outlined below.

Workflow Steps:

-

Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

-

Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., RENCA, HT-29, JVM3) into the flank of each mouse.[5][12]

-

Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control (vehicle) groups.

-

Treatment Administration: Begin daily oral gavage with Vatalanib or vehicle as prepared in Protocol 1. Therapy often begins the day after tumor cell inoculation or once tumors are established.[9]

-

Monitoring: Measure tumor dimensions (with calipers) and body weight 2-3 times per week. Vatalanib is generally well-tolerated with no significant effects on body weight.[9][10]

-

Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.[12]

-

Euthanasia and Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues (e.g., lungs for metastasis analysis) for further analysis.[10]

-

Data Analysis: Analyze tumor growth inhibition, changes in body weight, and other relevant endpoints (e.g., vessel density via immunohistochemistry).[10]

Safety and Handling

This compound is a chemical compound for research use. Standard laboratory safety precautions should be followed. Wear a lab coat, safety glasses, and gloves when handling the compound and its formulations. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed in accordance with institutional guidelines.[13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vatalanib - Wikipedia [en.wikipedia.org]

- 3. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo | Semantic Scholar [semanticscholar.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Effects of PTK787/ZK 222584, a specific inhibitor of vascular endothelial growth factor receptor tyrosine kinases, on primary tumor, metastasis, vessel density, and blood flow in a murine renal cell carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

- 13. ouv.vt.edu [ouv.vt.edu]

- 14. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vatalanib Succinate in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Vatalanib Succinate stock solutions for in vitro cell culture experiments.

Introduction

This compound, also known as PTK787/ZK 222584, is a potent, orally available inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets all known vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in angiogenesis.[3] Additionally, it exhibits inhibitory activity against platelet-derived growth factor receptor beta (PDGFR-β), c-Kit, and c-Fms.[1][2] This multi-targeted inhibition makes this compound a valuable tool for studying angiogenesis, tumor growth, and other signaling pathways mediated by these kinases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.

| Property | Value | Reference |

| Synonyms | PTK787/ZK 222584, CGP 79787D | [1][4] |

| CAS Number | 212142-18-2 | [1][4][5][6][7] |

| Molecular Formula | C₂₀H₁₅ClN₄·C₄H₆O₄ | [1][8] |

| Molecular Weight | 464.9 g/mol | [1][5][8] |

| Solubility | Soluble in DMSO (up to 100 mM) | [1][7] |

| Purity | ≥98% (HPLC) | [1] |

| Storage | Store at -20°C | [1][7] |

Mechanism of Action and Target Inhibition

This compound exerts its biological effects by inhibiting the autophosphorylation of several key receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) for its primary targets are summarized below.

| Target | IC₅₀ (nM) | Reference |

| VEGFR-2 (KDR) | 37 | [1][2][7] |

| VEGFR-1 (Flt-1) | 77 | [1][2][7] |

| PDGFR-β | 580 | [2] |

| c-Kit | 730 | [2] |

| c-Fms | 1400 | [2] |

| Aromatase | 50 | [1][7] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh out 4.65 mg of this compound powder using a calibrated analytical balance.

-

Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

-

Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[7]

-

Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][9] Avoid repeated freeze-thaw cycles.[7]

Preparation of Working Solutions for Cell Culture

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1-0.5%).

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to account for any effects of the solvent on the cells.

-

Application to Cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired experimental duration.

Visualizations

Signaling Pathway Inhibition by this compound

References

- 1. This compound | VEGFR | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CAS NO. 212142-18-2 | this compound | C24H21ClN4O4 [localpharmaguide.com]

- 6. medkoo.com [medkoo.com]

- 7. glpbio.com [glpbio.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Vatalanib Succinate: Application Notes and Protocols for In Vitro Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vatalanib (also known as PTK787/ZK 222584) is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), playing a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Additionally, Vatalanib inhibits other RTKs implicated in tumor progression and angiogenesis, including the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[2][3][4] Its ability to block these key signaling pathways makes it a valuable tool for in vitro studies of angiogenesis and a subject of interest in anti-cancer drug development.

These application notes provide detailed protocols for utilizing Vatalanib Succinate in common in vitro angiogenesis assays, including endothelial cell proliferation, migration, and tube formation.

Mechanism of Action

Vatalanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the tyrosine kinase domain on VEGFRs, thereby inhibiting VEGF-induced receptor autophosphorylation and downstream signaling.[5] This blockade of the VEGFR signaling cascade effectively abrogates endothelial cell proliferation, migration, and survival, which are all critical steps in the angiogenic process.

Quantitative Data Summary

The inhibitory activity of this compound against various kinases and in cellular assays is summarized in the tables below. This data provides a reference for determining appropriate experimental concentrations.

Table 1: Vatalanib IC50 Values for Receptor Tyrosine Kinases

| Target Kinase | IC50 (nM) |

| VEGFR-2 (KDR) | 37[4][5] |

| VEGFR-1 (Flt-1) | 77[5] |

| VEGFR-3 (Flt-4) | 660[5] |

| PDGFR-β | 580[5] |

| c-Kit | 730[4][5] |

| c-Fms | 1400[5] |

Table 2: Vatalanib IC50 Values in In Vitro Angiogenesis Assays

| Assay | Cell Type | Stimulant | IC50 (nM) |

| Endothelial Cell Proliferation (Thymidine Incorporation) | HUVECs | VEGF | 7.1[4] |

| KDR Autophosphorylation | CHO cells | VEGF | 34 |

| KDR Autophosphorylation | HUVECs | VEGF | 17 |

| Tube Formation | ECFCs | - | 4.0 µM (at 18h)[6] |

Signaling Pathway

The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by Vatalanib.

Caption: VEGFR signaling pathway and inhibition by Vatalanib.

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on key angiogenic processes in vitro.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of Vatalanib on VEGF-induced endothelial cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basal Medium (e.g., M199) with 1.5% Fetal Calf Serum (FCS)

-

Vascular Endothelial Growth Factor (VEGF)

-

This compound

-

BrdU Labeling Solution

-

Fixation/Denaturing Solution

-

Anti-BrdU-POD Antibody

-

TMB Substrate Solution

-

Stop Solution (e.g., 1M H₂SO₄)

-

96-well plates, gelatin-coated

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HUVECs into gelatin-coated 96-well plates at a density of 5,000 - 10,000 cells/well in EGM-2.

-

Incubation: Incubate at 37°C in a humidified 5% CO₂ incubator until subconfluent (approximately 24 hours).

-

Starvation: Replace the growth medium with basal medium containing 1.5% FCS and incubate for another 24 hours to synchronize the cells.

-

Treatment:

-

Prepare serial dilutions of this compound in basal medium.

-

Add the Vatalanib dilutions to the wells.

-

Add VEGF to a final concentration of 50 ng/mL to all wells except the negative control.

-

Include a vehicle control (DMSO) and a positive control (VEGF alone).

-

-

BrdU Labeling: After a 24-hour incubation with the treatments, add BrdU labeling solution to each well and incubate for an additional 24 hours.[4]

-

Detection:

-

Remove the labeling medium and fix the cells.

-

Add the anti-BrdU-POD antibody and incubate.

-

Wash the wells and add the TMB substrate.

-

Stop the reaction with a stop solution.

-

-

Quantification: Measure the absorbance at 450 nm using a microplate reader.[4]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of Vatalanib to inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix.

Materials:

-

HUVECs or Endothelial Colony Forming Cells (ECFCs)

-

Endothelial Cell Basal Medium (EBM-2) with 2% FBS

-

Basement Membrane Extract (BME), such as Matrigel®

-

This compound

-

96-well plates

-

Inverted microscope with a digital camera

Protocol:

-

Plate Coating: Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL of BME per well.[7][8]

-

Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[7][8]

-

Cell Preparation:

-

Harvest endothelial cells and resuspend them in EBM-2 with 2% FBS at a concentration of 1-2 x 10⁵ cells/mL.[8]

-

Prepare serial dilutions of this compound in the cell suspension.

-

-

Cell Seeding: Add 100 µL of the cell suspension (containing Vatalanib or vehicle) to each BME-coated well.[7]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.[8]

-

Visualization and Quantification:

-

Monitor tube formation at different time points using an inverted microscope.

-

Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tube network using image analysis software.

-

Endothelial Cell Migration Assay (Boyden Chamber)

This assay evaluates the effect of Vatalanib on the chemotactic migration of endothelial cells towards a VEGF gradient.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM) with 0.1% BSA

-

VEGF

-

This compound

-

Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

-

Fibronectin

-

Staining solution (e.g., Diff-Quik)

Protocol:

-

Chamber Preparation: Coat the underside of the polycarbonate membranes with fibronectin (10 µg/mL) and allow them to dry.

-

Chemoattractant: Fill the lower wells of the Boyden chamber with EBM containing VEGF (e.g., 20 ng/mL) as the chemoattractant. Include a negative control with EBM only.

-

Cell Preparation:

-

Harvest and resuspend HUVECs in EBM with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

-

-

Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 4-6 hours.

-

Analysis:

-

Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-